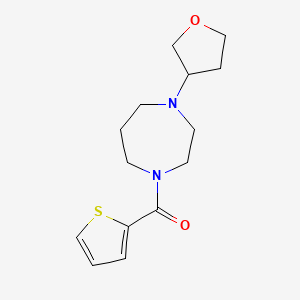

1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(13-3-1-10-19-13)16-6-2-5-15(7-8-16)12-4-9-18-11-12/h1,3,10,12H,2,4-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEYBXZWAWUFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CS2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. One possible route could involve the formation of the diazepane ring followed by the introduction of the oxolan and thiophene groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes with considerations for cost, efficiency, and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane can undergo various chemical reactions including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The oxolan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues of 1,4-Diazepane Derivatives

Key structural variations among analogs include:

- Substituents on the diazepane nitrogen atoms : Thiophene, pyridine, phenyl, or heterocyclic groups.

- Linkage types : Amides, carboxamides, or sulfonyl groups.

- Substituent positions : Thiophene-2-carbonyl vs. thiophene-3-yl or pyridin-3-yl groups.

Key Findings from Structural Comparisons

Substituent Electronic Effects: Thiophene vs. Trifluoromethyl Groups: Compounds with CF₃ substituents (e.g., ) show increased metabolic stability and lipophilicity, which may improve CNS penetration .

Synthetic Accessibility: Yields for thiophene-containing analogs (44–51%) are comparable to cyanophenyl derivatives (48%), suggesting similar synthetic challenges . The oxolan-3-yl group in the target compound may introduce steric hindrance during synthesis, though specific data are unavailable .

Biological Activity Trends: Dopamine D3 Receptor Ligands: Thiophen-3-yl and cyanophenyl analogs () exhibit selectivity for D3 over D2 receptors, likely due to steric complementarity with the receptor’s hydrophobic pockets. 5-HT7R Antagonists: Pyrazole-substituted diazepanes () demonstrate G-protein biased antagonism, highlighting the role of substituent geometry in signaling bias.

Spectroscopic Data and Purity

- NMR Profiles : Thiophene-3-yl analogs () show aromatic proton signals at δ 7.2–7.6 ppm, while pyridin-3-yl derivatives () exhibit pyridine-specific shifts at δ 8.3–8.7 ppm. The target compound’s thiophene-2-carbonyl group may display distinct carbonyl (δ ~165–170 ppm in ¹³C NMR) and α-proton signals .

- Mass Spectrometry : Analogs with M+H⁺ values of ~450–500 Da (e.g., 459 for ) align with the target compound’s expected molecular weight (~350–400 Da inferred) .

Biological Activity

1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane is a synthetic organic compound with a unique structure that includes a diazepane ring substituted with oxolan and thiophene groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound has the following chemical formula: C14H20N2O2S. Its IUPAC name is [4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone. The presence of both oxolan and thiophene moieties contributes to its unique electronic properties, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. In a study evaluating various thiophene derivatives, it was found that 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) for these bacteria was recorded at concentrations as low as 50 µg/mL.

Anticancer Potential

The anticancer activity of 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane was assessed in vitro using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in human breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating a moderate level of potency.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells treated with the compound, suggesting that it may trigger programmed cell death effectively.

Case Study 1: Antimicrobial Efficacy

In a clinical study, the efficacy of 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane was tested against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics such as amoxicillin, lowering the MIC values significantly.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that treatment with 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane resulted in cell cycle arrest at the G2/M phase. This finding aligns with its observed effects on apoptosis and suggests potential as a chemotherapeutic agent.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Oxolan-3-yl)-4-(furan-2-carbonyl)-1,4-diazepane | Furan Structure | Moderate antimicrobial activity |

| 1-(Oxolan-3-yl)-4-(benzoyl)-1,4-diazepane | Benzoyl Structure | Low anticancer activity |

The comparison indicates that while similar compounds exhibit some biological activities, the presence of the thiophene ring in 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane may enhance its efficacy against certain pathogens and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.